molecular formula C18H24N9O10P B12825397 [(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

[(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

Cat. No.: B12825397
M. Wt: 557.4 g/mol
InChI Key: GUWXKKAWLCENJA-UHFFFAOYSA-N
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Description

The compound “[(2S,3R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate” is a complex organic molecule with significant implications in various scientific fields. This compound features a purine base linked to a sugar moiety, which is further connected to a triazine derivative. The presence of multiple functional groups, including amino, hydroxyl, and phosphate groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the purine and triazine derivatives. The purine derivative can be synthesized through a series of reactions involving the condensation of formamide with cyanamide, followed by cyclization and functional group modifications. The triazine derivative is typically prepared through the reaction of cyanuric chloride with appropriate amines under controlled conditions.

The final step involves the coupling of the purine and triazine derivatives through a glycosidic bond formation, followed by phosphorylation to introduce the phosphate group. This step requires the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated synthesizers and continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing it to interfere with nucleic acid synthesis or enzyme activity. The triazine derivative can interact with proteins, altering their function and leading to various biological effects. The phosphate group enhances the compound’s solubility and facilitates its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): Shares the purine base and phosphate groups but lacks the triazine derivative.

    Cytosine Arabinoside (Ara-C): Contains a similar sugar moiety but has a different base and lacks the phosphate group.

    Fludarabine: Contains a similar purine base but has different functional groups attached.

Uniqueness

This compound’s uniqueness lies in its combination of a purine base, a triazine derivative, and a phosphate group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile molecule for research and industrial applications.

Properties

Molecular Formula

C18H24N9O10P

Molecular Weight

557.4 g/mol

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C18H24N9O10P/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30)

InChI Key

GUWXKKAWLCENJA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=NC(=NC5=O)N)O

Origin of Product

United States

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